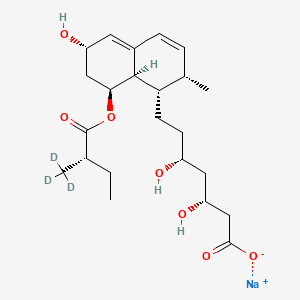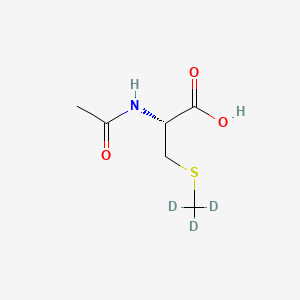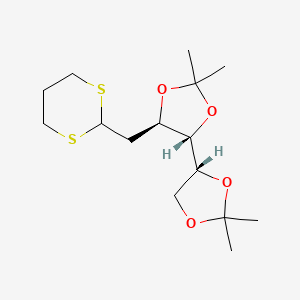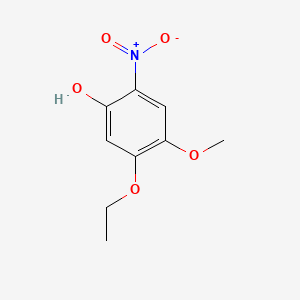![molecular formula C7H6ClN3O B562417 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 96022-77-4](/img/structure/B562417.png)
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H6ClN3O . It has a molecular weight of 183.6 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine includes a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a methoxy group and a chlorine atom .Physical And Chemical Properties Analysis
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 183.59 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound’s XLogP3-AA value is 1.9, indicating its partition coefficient between octanol and water .Applications De Recherche Scientifique
Anticancer Activity
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine: derivatives have been synthesized and tested for their anticancer properties. These compounds have shown promising results against various human cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others . The derivatives exhibit cytotoxic effects by inducing apoptosis, causing cell cycle arrest, and modulating gene expression related to cancer cell survival .
Anti-inflammatory Effects
Pyrimidine derivatives, including those based on the 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine structure, have displayed significant anti-inflammatory activities. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and various interleukins .
JAK Inhibitors Synthesis
The compound is used in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are important in the treatment of diseases like rheumatoid arthritis and myelofibrosis . These medications function by modulating the activity of JAKs, which are enzymes involved in the signaling pathways that regulate blood cell production and immune responses.
Antiviral Research
2-Chloro-6-methoxy-7-deazapurine: serves as a building block in the synthesis of antiviral agents. Its structural analogs have been explored for their potential to inhibit viral replication and show promise in the development of new treatments for viral infections .
Chemical Reference Material
This compound is available as a certified reference material for analytical chemistry applications. It is used to ensure the accuracy and reliability of data analysis in various research settings .
Biological Activity Screening
Derivatives of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine are utilized in the generation of compound libraries for biological activity screening. This process is crucial for discovering new drugs and understanding the biological effects of chemical compounds .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propriétés
IUPAC Name |
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPNNYTVBWDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652518 |
Source


|
| Record name | 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
96022-77-4 |
Source


|
| Record name | 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)









